Trimethylphosphonium tetrafluoroborate

Overview

Description

Trimethylphosphonium tetrafluoroborate ([CH₃]₃PH⁺BF₄⁻) is a quaternary phosphonium salt characterized by its tetrafluoroborate (BF₄⁻) counterion. Its structure consists of a central phosphorus atom bonded to three methyl groups and a proton, forming a cationic species paired with BF₄⁻. Key properties include:

- Acidity: A pKa of 15.48, making it a moderately strong acid in acetonitrile .

- Structural Features: X-ray crystallography reveals distinct bond lengths between phosphorus and substituents. For example, in related phosphonium salts like (triphenylmethyl)this compound, the P–C bond to the bulky triphenylmethyl group (1.895 Å) is significantly longer than bonds to methyl groups (1.787–1.792 Å) .

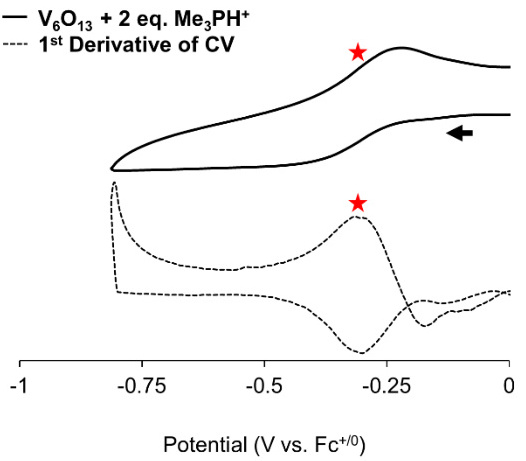

- Applications: Used in electrochemical studies (e.g., cyclic voltammetry as a supporting electrolyte) and organic synthesis due to its stability and ionic character .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylphosphonium tetrafluoroborate can be synthesized by reacting trimethylphosphine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the stability of the product. The general reaction is as follows:

(CH3)3P+HBF4→(CH3)3PBF4

The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Trimethylphosphonium tetrafluoroborate undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphonium group is replaced by other nucleophiles.

Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.

Common Reagents and Conditions:

Reagents: Common reagents include palladium catalysts, bases, and other coupling partners.

Conditions: These reactions typically occur under mild to moderate temperatures, often in the presence of a base and a suitable solvent.

Major Products: The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Scientific Research Applications

TMPBF4 has a wide range of applications in scientific research, particularly in the following areas:

Catalysis in Organic Synthesis

TMPBF4 serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions such as:

- Buchwald-Hartwig Cross Coupling

- Suzuki-Miyaura Coupling

- Heck Reaction

- Sonogashira Coupling

- Negishi Coupling

These reactions are crucial for synthesizing complex organic molecules utilized in pharmaceuticals and materials science.

| Reaction Type | Key Features |

|---|---|

| Buchwald-Hartwig | Forms biaryl compounds from aryl halides and amines |

| Suzuki-Miyaura | Couples aryl boron compounds with aryl halides |

| Heck | Aryl halides react with alkenes |

| Sonogashira | Couples terminal alkynes with aryl halides |

| Negishi | Couples organozinc reagents with organic electrophiles |

Biological Applications

The compound's unique phosphonium structure allows it to interact with biological membranes, making it valuable in:

- Drug Delivery Systems : TMPBF4 enhances the solubility and bioavailability of poorly soluble drugs by forming complexes with anionic drugs.

- Imaging Agents : It has been explored as a radiolabeling agent for positron emission tomography (PET), particularly in imaging thyroid diseases.

Case Study 1: PET Imaging

A study demonstrated the use of TMPBF4 as a precursor for synthesizing fluorine-18 labeled compounds for PET imaging. The labeled tetrafluoroborate exhibited high specific activity and radiochemical purity, indicating its suitability for clinical applications in imaging thyroid cancer.

Case Study 2: Drug Solubilization

Research focused on the solubilization properties of TMPBF4 revealed that it significantly improved the dissolution rates and bioavailability of certain pharmaceuticals. This suggests its potential utility in enhancing drug formulations, particularly for compounds that exhibit poor solubility.

Mechanism of Action

The mechanism by which trimethylphosphonium tetrafluoroborate exerts its effects involves its ability to act as a ligand in catalytic processes. The phosphonium group interacts with metal centers, facilitating the formation of reactive intermediates that drive the catalytic cycle. The tetrafluoroborate anion provides stability to the compound, ensuring its effectiveness in various reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Bonding Differences

a) (Triphenylmethyl)trimethylphosphonium Tetrafluoroborate

- Structure : The triphenylmethyl group introduces steric bulk, elongating the P–C bond (1.895 Å vs. 1.787–1.792 Å for methyl groups) .

- Reactivity : Bulkier substituents reduce nucleophilicity at phosphorus, making the compound less reactive in alkylation reactions compared to this compound.

b) Tetraethylphosphonium Tetrafluoroborate

- Structure : Ethyl groups replace methyl, increasing hydrophobicity and thermal stability.

- Applications: Used in ionic liquid electrolytes for supercapacitors due to its wide electrochemical window (4.5–6 V) and non-flammability. However, its ionic conductivity (~10 mS/cm) is lower than organic electrolytes .

c) tert-Butyldicyclohexylphosphonium Tetrafluoroborate

- Structure : Combines tert-butyl and cyclohexyl groups, enhancing steric protection and thermal stability.

- Applications : Preferred in catalysis (e.g., Suzuki-Miyaura coupling) where air- and moisture-sensitive conditions require robust ligands .

Counterion and Solvent Effects

a) Trimethyl Sulfonium Tetrafluoroborate

- Counterion Similarity : Both share BF₄⁻, ensuring comparable solubility in polar aprotic solvents.

- Reactivity Differences : The sulfonium center ([CH₃]₃S⁺) is more susceptible to demethylation by nucleophiles (e.g., SMe₂) than phosphonium analogs, limiting its use in harsh conditions .

b) Ionic Liquids with BF₄⁻

- 1-Hexyl-3-methylimidazolium Tetrafluoroborate: Unlike phosphonium salts, imidazolium-based ionic liquids exhibit stronger hydrogen bonding with BF₄⁻, affecting ion-pair dissociation in solvents like n-pentanol. Molecular dynamics simulations show dissociation constants (Kd) influenced by solvent dielectric properties .

Thermal and Electrochemical Stability

| Compound | Thermal Stability | Conductivity (mS/cm) | Key Applications |

|---|---|---|---|

| This compound | Moderate | ~20 (est.) | Electrochemistry, alkylation |

| Tetraethylphosphonium tetrafluoroborate | High | ~10 | Supercapacitors, ionic liquids |

| Trimethyl sulfonium tetrafluoroborate | Low | ~15 | Demethylation reactions |

| tert-Butyldicyclohexylphosphonium BF₄⁻ | Very High | <5 | High-temperature catalysis |

Notes:

Biological Activity

Trimethylphosphonium tetrafluoroborate (TMPBF4) is a quaternary ammonium salt that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique phosphonium structure allows it to participate in a range of biological activities, making it a compound of interest for researchers studying drug delivery systems, imaging agents, and other therapeutic applications.

- Molecular Formula : C₃H₁₂BF₄P

- Molecular Weight : 203.93 g/mol

- Melting Point : Decomposes at temperatures above 182 °C

The biological activity of TMPBF4 is primarily attributed to its ability to interact with biological membranes and cellular components. The positively charged phosphonium ion can facilitate the transport of other ions or molecules across cell membranes, potentially enhancing the uptake of therapeutic agents.

1. Imaging Agents

TMPBF4 has been explored as a radiolabeling agent in positron emission tomography (PET). It can be used to label tetrafluoroborate ions with fluorine-18, allowing for imaging of thyroid diseases and cancer. The sodium/iodide symporter (NIS) is a critical target for such applications, as it mediates iodide uptake in thyroid cells, which can be exploited for both diagnostic and therapeutic purposes .

2. Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its cationic nature allows it to form complexes with anionic drugs, improving their stability and transport across biological barriers.

Case Study 1: PET Imaging

A study demonstrated the use of TMPBF4 as a precursor for synthesizing fluorine-18 labeled compounds for PET imaging. The research showed that the labeled tetrafluoroborate exhibited high specific activity and radiochemical purity, making it suitable for clinical applications in imaging thyroid cancer .

Case Study 2: Drug Solubilization

Another investigation focused on the solubilization properties of TMPBF4 in formulations containing poorly soluble drugs. The results indicated that TMPBF4 significantly improved the dissolution rates and bioavailability of certain pharmaceuticals, suggesting its potential utility in enhancing drug formulations .

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methods for Trimethylphosphonium tetrafluoroborate?

this compound is typically synthesized via ion exchange or salt metathesis reactions. Key steps include:

- Reaction of trimethylphosphine with a tetrafluoroboric acid source (e.g., HBF₄) in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under inert atmosphere.

- Purification via recrystallization from ethanol or acetone to remove unreacted precursors.

- Column chromatography (silica gel) for further refinement if impurities persist . Note: Strict control of reaction stoichiometry and moisture levels is critical due to the compound’s hygroscopic nature .

Q. How can researchers confirm the structural integrity and purity of this compound?

Structural validation relies on multi-spectroscopic and thermal analyses:

- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, ¹⁹F, and ³¹P NMR to confirm the absence of unreacted phosphine and BF₄⁻ counterion integrity.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS to verify molecular ion peaks.

- Elemental Analysis: Carbon, hydrogen, and fluorine content should align with theoretical values (±0.3% tolerance) .

Q. What precautions are necessary for handling and storing this compound?

- Handling: Use in a glovebox or under nitrogen/argon due to its hygroscopicity. Avoid prolonged exposure to air to prevent hydrolysis.

- Storage: Keep in sealed, moisture-resistant containers at 0–6°C. Desiccants (e.g., molecular sieves) are recommended for long-term storage .

Advanced Research Questions

Q. How does this compound compare to other phosphonium salts in catalytic applications?

While not directly studied, analogous phosphonium salts (e.g., tert-butyldicyclohexylphosphonium tetrafluoroborate) are used in catalysis for their stability and counterion effects. Methodological insights include:

- Screening reaction conditions (solvent, temperature) to assess catalytic activity in cross-couplings or cyclizations.

- Comparing turnover numbers (TON) and selectivity against other salts (e.g., tetraarylphosphonium derivatives) .

Q. Can this compound serve as an electrolyte additive in energy storage systems?

Tetrafluoroborate salts are known for their ionic conductivity and electrochemical stability. To evaluate its utility:

- Measure ionic conductivity in aprotic solvents (e.g., propylene carbonate) via impedance spectroscopy.

- Test compatibility with electrode materials (e.g., Li/Na metals) using cyclic voltammetry.

- Analyze solid-electrolyte interphase (SEI) formation via XPS or solid-state NMR to assess borate-rich layer stability .

Q. What role does this compound play in polymer composite fabrication?

Ionic liquids (ILs) with BF₄⁻ are used to modify polymer matrices. Key approaches:

- Blend the salt with polymers (e.g., PVDF-HFP) and characterize morphology via SEM to avoid phase separation.

- Evaluate thermal stability via thermogravimetric analysis (TGA) and glass transition temperature (Tg) shifts using DSC .

Q. How can researchers assess the thermal stability of this compound under reaction conditions?

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (typically >200°C for BF₄⁻ salts).

- Differential Scanning Calorimetry (DSC): Identify phase transitions or exothermic events.

- In Situ Monitoring: Use high-pressure NMR or FTIR to track stability during catalytic cycles .

Q. Methodological Notes

- Contradictions in Data: While some BF₄⁻ salts enhance ionic conductivity (), others may degrade polymer matrices ( ). Context-dependent validation is essential.

- Advanced Characterization: Pair spectroscopic techniques (e.g., ¹⁹F NMR) with computational studies (DFT) to probe anion-cation interactions .

Properties

IUPAC Name |

trimethylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9P.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGWVMOSDQDHFH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[PH+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468510 | |

| Record name | Trimethylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154358-50-6 | |

| Record name | Trimethylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylphosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.